2-(ethylthio)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole
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Description
2-(ethylthio)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their diverse pharmacological properties and applications in various fields of chemistry and biology. Benzimidazoles and their derivatives are of interest due to their potential biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acid derivatives under various conditions. Specific synthesis routes for similar compounds include the condensation of 4-fluoro-3-nitrobenzoic acid and ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate under suitable conditions, employing cyclization and substitution reactions (Yeong, Chia, Quah, & Tan, 2018).
Molecular Structure Analysis
The structure of benzimidazole derivatives, including this compound, is characterized by X-ray diffraction techniques, revealing details about their crystal packing, hydrogen bonding, and molecular geometry. Key structural features include strong hydrogen bonds and specific spatial arrangements contributing to the compound's stability and reactivity (Yeong et al., 2018).
Scientific Research Applications
Eukaryotic Topoisomerase II Inhibition
Research on fused heterocyclic compounds, including benzoxazole, benzimidazole, benzothiazole, and oxazolo(4,5-b)pyridine derivatives, has revealed their potential as eukaryotic DNA topoisomerase II inhibitors. These compounds, synthesized and tested for their inhibitory activity, exhibit significant topoisomerase II inhibitory activity, comparable or superior to etoposide, a standard reference drug. This highlights the potential of benzimidazole derivatives in developing anticancer agents by targeting topoisomerase II, a critical enzyme involved in DNA replication and cell cycle progression (A. Pınar et al., 2004).
Antimicrobial Activity
Benzimidazole derivatives have been identified as selective antibacterial agents against Helicobacter spp., offering a new avenue for treating infections caused by this pathogen. By modifying the structure of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, researchers have developed compounds that retain their antibacterial potency without acting as proton pump inhibitors (PPIs), thus providing a targeted approach to treating Helicobacter infections. These compounds exhibit bactericidal activities with minimum bactericidal concentrations (MBCs) comparable to clinically used antimicrobials, such as clarithromycin and metronidazole, but with a narrow spectrum activity that is species-specific (T. Kühler et al., 2002).
Synthesis and Characterization
Innovative synthetic methodologies have been developed for the preparation of novel benzimidazole derivatives, showcasing the versatility of benzimidazoles in chemical synthesis. For instance, the one-pot nitroreductive cyclization route using sodium dithionite facilitates the synthesis of 1,2-disubstituted benzimidazole-5-carboxylates, demonstrating a straightforward and efficient approach to synthesizing benzimidazole derivatives with potential applications in medicinal chemistry and drug discovery (Vasantha Kumar et al., 2014).
properties
IUPAC Name |
2-ethylsulfanyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-24-17-18-13-6-4-5-7-14(13)19(17)11-12-8-9-16(23-2)15(10-12)20(21)22/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQKBIISIYYZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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